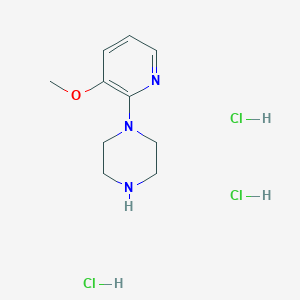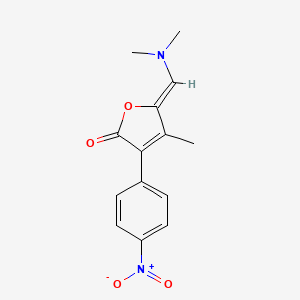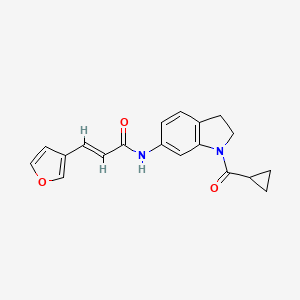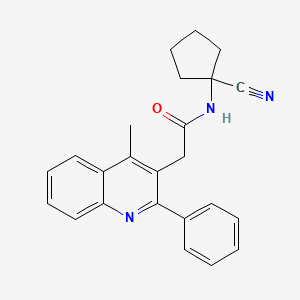
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methoxypyridin-2-yl)piperazine” is a compound with the CAS Number: 80827-67-4 . It has a molecular weight of 193.25 . The compound appears as a light brown to dark brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-methoxy-2-pyridinyl)piperazine . The InChI code is 1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 . The InChI key is KLNMSBVPRVBART-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a light brown to dark brown liquid . It should be stored in a refrigerator .Scientific Research Applications
Antimicrobial Activities
Studies on the synthesis of novel derivatives, such as 1,2,4-Triazole and its analogs, have shown that these compounds exhibit antimicrobial activities. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives demonstrated moderate to good antimicrobial properties against various microorganisms (Bektaş et al., 2007).
HIV-1 Reverse Transcriptase Inhibition
Research into the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs) as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors has yielded compounds with significantly enhanced potency. The development of these analogs stemmed from modifications to a lead molecule, leading to the selection of a specific derivative for clinical evaluation due to its antiviral activity (Romero et al., 1994).
Genotoxicity and Metabolic Activation Studies
The genotoxicity potential of novel 5-HT2C receptor agonists, which are being considered for obesity treatment, was investigated. The studies involved examining the metabolic activation pathways and their implications on the compound's mutagenicity, providing insights into the safety profiles of new therapeutic agents (Kalgutkar et al., 2007).
Synthesis and Characterization for Antihypertensive Applications
Research into the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts aimed at creating potential dual antihypertensive agents. Solid-state analytical techniques were employed to determine the protonation sites within the piperazine ring, underscoring the meticulous chemical synthesis process required for the development of novel pharmacological compounds (Marvanová et al., 2016).
Cardiotropic Activity
A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized to investigate the relationship between the structure of the triazaalkane linker and cardiotropic activity. The study identified compounds with significant antiarrhythmic activity, contributing to the development of new therapeutic agents for cardiac arrhythmias (Mokrov et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;;/h2-4,11H,5-8H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFDQBJOUDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)
![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)


![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)
![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)


![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)
